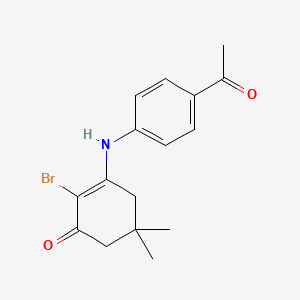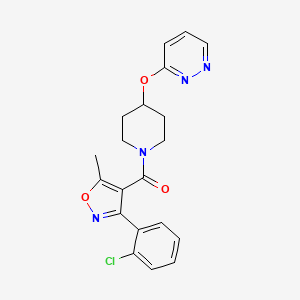
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19ClN4O3 and its molecular weight is 398.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interactions and Pharmacology
- The study of molecular interactions of similar compounds with cannabinoid receptors highlights the potential of these molecules in understanding receptor-ligand dynamics and developing receptor-specific drugs (Shim et al., 2002). These findings are crucial for designing new therapeutic agents targeting cannabinoid receptors.
Anticancer and Antimicrobial Applications
- Synthesis and molecular docking studies of novel heterocyclic compounds, incorporating structural motifs similar to the chemical , have shown promising anticancer and antimicrobial properties (Katariya, Vennapu, & Shah, 2021). These studies contribute to the quest for new treatments against resistant microbial strains and various cancers.
Antimicrobial Activity
- Research on new pyridine derivatives has indicated variable and modest antimicrobial activities, suggesting the potential of these compounds in developing new antimicrobials (Patel, Agravat, & Shaikh, 2011).
Structural and Electronic Studies
- Isomorphous structures of chloro- and methyl-substituted heterocyclic analogues provide insights into the chlorine-methyl exchange rule, affecting their physical and chemical properties (Swamy et al., 2013). Understanding these properties is essential for material science and drug design.
Bioactive Heterocycle Development
- The synthesis of compounds with bioactive heterocycles shows potential antimicrobial and anticancer activities, underscoring the importance of structural diversity in drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Novel Therapeutic Approaches
- Synthesis of pyrazole derivatives emphasizes new therapeutic approaches for treating diseases like tuberculosis and cancer, demonstrating the critical role of chemical synthesis in medicinal chemistry (Neha, Nitin, Mithlesh, & Devender, 2013).
Propriétés
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-13-18(19(24-28-13)15-5-2-3-6-16(15)21)20(26)25-11-8-14(9-12-25)27-17-7-4-10-22-23-17/h2-7,10,14H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXHDCWETKYGDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)OC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2665465.png)
![[2-(Difluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B2665466.png)
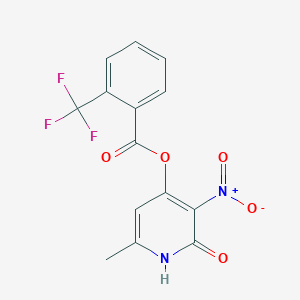
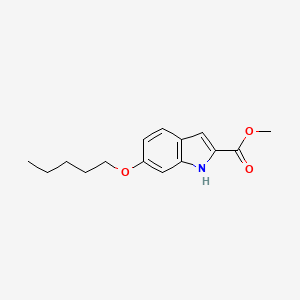
![Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B2665470.png)

![[(1-Methylpiperidin-4-ylidene)amino]thiourea](/img/structure/B2665475.png)

![(E)-ethyl 5-(furan-2-yl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2665478.png)
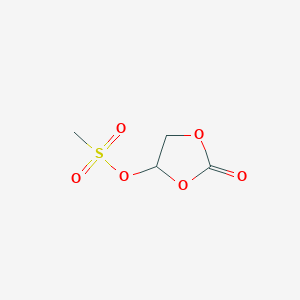
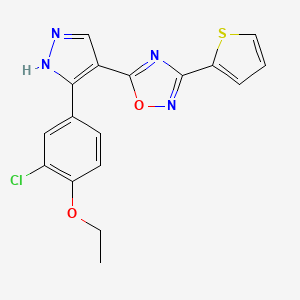
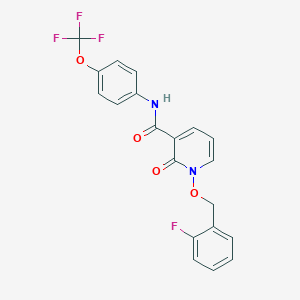
![3-{[(Tert-butoxy)carbonyl]amino}-2-(3-methylphenyl)propanoic acid](/img/structure/B2665486.png)
